molecular formula C4H4N4O3 B1605100 2-Amino-5-nitropyrimidin-4(1H)-one CAS No. 7254-29-7

2-Amino-5-nitropyrimidin-4(1H)-one

Cat. No.: B1605100
CAS No.: 7254-29-7
M. Wt: 156.1 g/mol
InChI Key: XQMCRIHJUALWCL-UHFFFAOYSA-N
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Description

2-Amino-5-nitropyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C₄H₄N₄O₃ This compound is characterized by a pyrimidine ring substituted with an amino group at the second position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one typically involves the nitration of 2-amino-4-hydroxypyrimidine. One common method includes the reaction of 2-amino-4-hydroxypyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-amino-5-aminopyrimidin-4(1H)-one. Common reducing agents include hydrogen gas in the presence of palladium on carbon.

    Substitution: The nitro group in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 2-Amino-5-aminopyrimidin-4(1H)-one.

    Substitution: Various substituted pyrimidin-4(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-nitropyrimidin-4(1H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Industry: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-nitropyrimidin-4(1H)-one in biological systems often involves its interaction with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

    2-Amino-4-hydroxypyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Amino-5-methylpyrimidine: Substituted with a methyl group instead of a nitro group, altering its chemical and biological properties.

    2-Amino-5-chloropyrimidine:

Uniqueness: 2-Amino-5-nitropyrimidin-4(1H)-one is unique due to the presence of both an amino and a nitro group on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-amino-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4-6-1-2(8(10)11)3(9)7-4/h1H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMCRIHJUALWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291124
Record name 2-amino-4-hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7254-29-7
Record name 7254-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (2.4 mL) was added to 2-amino-3,4-dihydropyrimidin-4-one (1 g, 9.0 mmol). The mixture was stirred and cooled in ice bath before dropwise addition of concentrated nitric acid (0.56 mL). The mixture was stirred at RT for 30 min before being heated at 70° C. for 2 hr. The mixture was allowed to cool to RT and was slowly added to water (10 mL), cooled in an ice bath. The resultant precipitate was collected by suction filtration, washed with diethyl ether (5 mL) and then thoroughly dried under high vacuum to give the title compound: 1H NMR (250 MHz, DMSO) δ 7.18 (1H, br. s.), 8.61 (1H, br. s.), 8.81 (1H, s); LC-MS: m/z=+156.9 (M+H)+.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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